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Compound of Interest

Compound Name: GALANIN (2-29) (RAT)

CAS No.: 141696-11-9

Cat. No.: B588990 Get Quote

Technical Guide: Galanin (2-29) (Rat)
Pharmacological Probe for GalR2/GalR3 Selectivity

Executive Summary
Galanin (2-29) (Rat) is an N-terminally truncated fragment of the neuroendocrine peptide

Galanin. Unlike the full-length parent peptide (Galanin 1-29), which exhibits high affinity for all

three receptor subtypes (GalR1, GalR2, GalR3), the (2-29) fragment displays a profound loss

of affinity for GalR1 while retaining high affinity and agonist potency at GalR2 and moderate

affinity at GalR3.

This unique pharmacological profile makes Galanin (2-29) a critical tool for deconvoluting

galaninergic signaling, allowing researchers to isolate GalR2-mediated effects (e.g.,

neuroprotection, nociception modulation) from GalR1-mediated inhibitory actions.
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Parameter Specification

Peptide Name Galanin (2-29) (Rat)

Sequence (One-Letter) WTLNSAGYLLGPHAIDNHRSFSDKHGLT-NH₂

Sequence (Three-Letter)

Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-

Pro-His-Ala-Ile-Asp-Asn-His-Arg-Ser-Phe-Ser-

Asp-Lys-His-Gly-Leu-Thr-NH₂

N-Terminus Free Amine (H-) at Tryptophan-2

C-Terminus Amidated (-NH₂)

Molecular Formula C₁₃₉H₂₀₇N₄₂O₄₀

Molecular Weight 3106.4 Da (Average)

Solubility
Soluble in water; enhanced stability in 0.1%

acetic acid or DMSO.

Counter-ion
Typically Trifluoroacetate (TFA) or Acetate

(check specific lot).

Structural Commentary
The removal of the N-terminal Glycine (Gly1) is the defining structural modification. In the

native peptide, the free amine of Gly1 and the peptide bond between Gly1-Trp2 form essential

hydrogen bond networks within the transmembrane binding pocket of GalR1. The GalR2

subtype, however, relies more heavily on the hydrophobic interactions provided by Trp2, Tyr9,

and Leu10, rendering it tolerant to the deletion of the first residue.

Receptor Pharmacology & Selectivity[1][2][3][4][5]
The utility of Galanin (2-29) lies in its differential binding affinity. It acts as a GalR2/GalR3

agonist with significantly reduced activity at GalR1.

Binding Affinity Profile (Ki Values)[1][2]
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Receptor Subtype Ligand Affinity (Ki)
Functional
Outcome

GalR1 Galanin (1-29) ~0.1 nM
Full Agonist (Gi/o

coupled)

GalR1 Galanin (2-29) ~85 - 500 nM Low Affinity / Inactive

GalR2 Galanin (1-29) ~0.2 nM
Full Agonist (Gq/11

coupled)

GalR2 Galanin (2-29) ~1.9 nM High Affinity Agonist

GalR3 Galanin (1-29) ~0.4 nM
Full Agonist (Gi/o

coupled)

GalR3 Galanin (2-29) ~12.6 nM Moderate Agonist

Data aggregated from Tocris Bioscience and receptor cloning studies [1, 2].

Mechanistic Signaling Pathway
The following diagram illustrates the divergent signaling activated by Galanin (2-29) compared

to the silencing of the GalR1 pathway.
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Caption: Galanin (2-29) selectively activates the GalR2-Gq-PLC pathway while showing

minimal engagement with the GalR1-Gi-cAMP axis at physiological concentrations.
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Experimental Workflows
A. Reconstitution & Handling
Peptides lacking the N-terminal Glycine are generally hydrophobic in the mid-region but soluble

due to the C-terminal polar residues.

Vial Arrival: Centrifuge the vial at 10,000 x g for 2 minutes prior to opening to settle any

lyophilized powder.

Solvent Choice:

Preferred: Sterile distilled water or 0.1% Acetic Acid (to prevent oxidation of Met/Trp and

aggregation).

Stock Concentration: 1 mM (approx. 3.1 mg/mL).

Aliquoting: Divide into single-use aliquots (e.g., 10-50 µL).

Storage: Store at -20°C (stable for 3-6 months) or -80°C (stable for 1 year). Avoid freeze-

thaw cycles.

B. In Vitro Competition Binding Assay
To validate the presence of GalR2 in a tissue sample using Galanin (2-29).

Materials:

Membrane prep from Rat Hypothalamus or transfected CHO-GalR2 cells.

Radioligand: [¹²⁵I]-Galanin (porcine/rat) (2200 Ci/mmol).

Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, 0.5% BSA, 0.05% Bacitracin (peptidase

inhibitor).

Protocol:

Preparation: Dilute Galanin (2-29) in binding buffer to generate a concentration range (10⁻¹¹

M to 10⁻⁶ M).
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Incubation: Mix 50 µL membrane prep (10-20 µg protein), 50 µL [¹²⁵I]-Galanin (0.1 nM final),

and 50 µL Galanin (2-29) competitor.

Equilibrium: Incubate for 60-90 minutes at room temperature (25°C). Note: GalR2 kinetics

are slower than GalR1; ensure full equilibrium.

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3%

polyethyleneimine (PEI) to reduce non-specific binding.

Wash: Wash filters 3x with ice-cold 50 mM Tris-HCl.

Analysis: Measure radioactivity in a gamma counter. Plot % Inhibition vs. Log[Ligand].

Validation: A Ki < 5 nM confirms high-affinity GalR2 binding.[1] A Ki > 50 nM suggests

GalR1 dominance in the tissue.

Synthesis & Quality Control
For researchers synthesizing this peptide via Solid Phase Peptide Synthesis (SPPS):

Resin: Rink Amide resin (to generate C-terminal amide).

Coupling Strategy: Fmoc chemistry.[2]

Critical Step: The Trp2 residue is susceptible to oxidation during cleavage. Use a scavenger

cocktail containing EDT (1,2-ethanedithiol) or DODT.

Purification: Reverse-phase HPLC (C18 column). Gradient: 10-60% Acetonitrile in water +

0.1% TFA.

Mass Spec Verification: Expected [M+3H]³⁺ ≈ 1036.5 m/z.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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